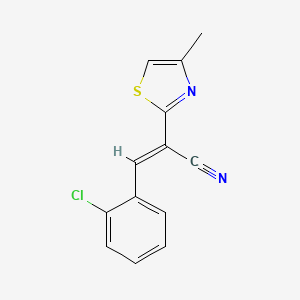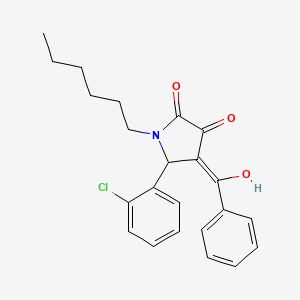
4-benzoyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
4-benzoyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. BHPP is a member of the pyrrolone family of compounds and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
4-benzoyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is believed to exert its neuroprotective and antioxidant effects through the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating the expression of genes that are involved in antioxidant and detoxification processes. This compound has been shown to activate this pathway, which leads to an increase in the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-benzoyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its neuroprotective and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires the use of specialized equipment and techniques.
Direcciones Futuras
There are several future directions for the use of 4-benzoyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research. One potential direction is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of this compound's effects on other physiological systems, such as the cardiovascular and immune systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been shown to have neuroprotective and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases. The complex synthesis process of this compound is a limitation for its use in lab experiments. However, there are several future directions for the use of this compound in scientific research, including the development of this compound-based drugs for the treatment of neurodegenerative diseases and investigation of this compound's effects on other physiological systems.
Aplicaciones Científicas De Investigación
4-benzoyl-1-hexyl-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of scientific research applications, particularly in the field of neuroscience. This compound has been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
(4Z)-1-hexyl-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-4-5-6-10-17-27-23(20-15-13-19(14-16-20)18(2)3)22(25(29)26(27)30)24(28)21-11-8-7-9-12-21/h7-9,11-16,18,23,28H,4-6,10,17H2,1-3H3/b24-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRHTNKFQLHOGB-GYHWCHFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B3898103.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]-N-(2-methylphenyl)acrylamide](/img/structure/B3898111.png)
![1-[(1H-1,2,4-triazol-5-ylthio)acetyl]piperidine](/img/structure/B3898116.png)
![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3898122.png)

![(4-fluorophenyl)(4-{2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazol-5-yl}phenyl)methanone](/img/structure/B3898129.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-1-naphthylacetamide)](/img/structure/B3898134.png)

![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B3898147.png)
![(5-bromo-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B3898167.png)
![4-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B3898173.png)
![N-{2-(4-methoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B3898182.png)
![ethyl 4-{3-(4-bromophenyl)-2-[(2-chlorobenzoyl)amino]acryloyl}-1-piperazinecarboxylate](/img/structure/B3898197.png)
![methyl N-({[3-(4-nitrophenyl)acryloyl]oxy}acetyl)leucinate](/img/structure/B3898207.png)